molecular formula C6H14N2 B1453734 N-(2-aminoethyl)cyclobutanamine CAS No. 1119261-24-3

N-(2-aminoethyl)cyclobutanamine

Cat. No.: B1453734
CAS No.: 1119261-24-3
M. Wt: 114.19 g/mol
InChI Key: WSQYKRGHTOZSOZ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)cyclobutanamine: is an organic compound that belongs to the class of amines It features a cyclobutane ring attached to an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)cyclobutanamine can be achieved through several methods. One common approach involves the reduction of nitriles or imines. For example, the reduction of a nitrile group in the presence of an amide and aryl halide functionalities can be performed using chemoselective reduction techniques . Another method involves the hydrogenation or lithium aluminum hydride reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen gas (for hydrogenation), lithium aluminum hydride (for reduction), and various oxidizing agents (for oxidation). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or other oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-(2-aminoethyl)cyclobutanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine-containing molecules.

    Medicine: this compound has potential applications in drug development and pharmaceutical research. Its structure may be modified to create new therapeutic agents.

    Industry: In industrial settings, the compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)cyclobutanamine involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is often studied through biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

N-(2-aminoethyl)cyclobutanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

N'-cyclobutylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-4-5-8-6-2-1-3-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQYKRGHTOZSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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